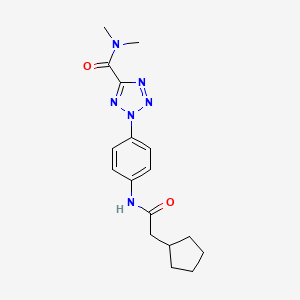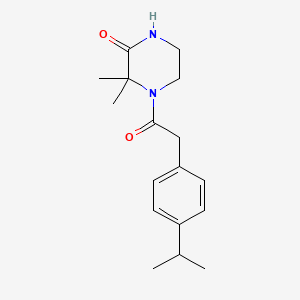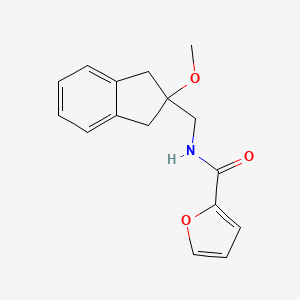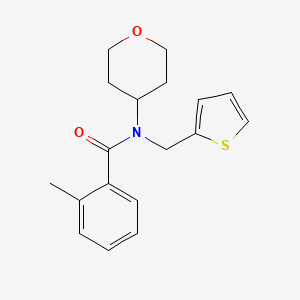![molecular formula C21H25BrN2O2 B2932210 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1106750-04-2](/img/structure/B2932210.png)
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C21H25BrN2O2 and its molecular weight is 417.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
The compound 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide, due to its complex structure, may be involved in a variety of chemical reactions and possess unique properties. Similar compounds, such as imidazole derivatives, are often explored for their chemical reactivity and potential to form various complexes. For instance, the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes has been extensively reviewed, highlighting their preparation, properties, and applications, including spectroscopic properties, structures, and biological activities (Boča, Jameson, & Linert, 2011). These insights could be relevant to understanding the applications and behavior of the target compound in scientific research.
Photoluminescence and Optoelectronic Applications
Compounds containing imidazole or pyridine units, similar to the target compound, have been investigated for their potential in optoelectronic materials. The incorporation of such units into π-extended conjugated systems has been shown to be valuable for creating novel materials for applications such as organic light-emitting diodes (OLEDs), photoluminescent materials, and photoelectric conversion elements. A review of quinazolines and pyrimidines, including their derivatives, highlights their role in developing luminescent and electroluminescent materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This suggests that the target compound could be explored for similar applications, given its structural complexity and potential for electronic interaction.
Biological and Medicinal Applications
Although the provided search did not yield direct studies on the specific compound this compound, compounds with similar structures, such as imidazole and pyrimidine derivatives, often exhibit a wide range of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, making them of interest in drug discovery and medicinal chemistry research. For example, pyrimidine-based optical sensors have shown significant biological relevance and are used in a variety of sensing applications due to their ability to form coordination and hydrogen bonds, which could be an area to explore for the target compound as well (Jindal & Kaur, 2021).
作用機序
Target of Action
Similar pyridinium compounds have been observed to interact with dianionic dyes . These interactions can potentially influence the behavior of the dye, which may have implications in various biochemical processes.
Mode of Action
It has been observed that similar pyridinium compounds form dye-surfactant ion-pairs and premicellar dye–surfactant aggregates in the sub-micellar region . This suggests that the compound may interact with its targets through ion-pair formation and aggregation, leading to changes in the targets’ behavior.
Biochemical Pathways
Similar pyridinium compounds have been used as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . This suggests that the compound may play a role in oxidation reactions, potentially affecting related biochemical pathways.
Result of Action
The formation of dye-surfactant ion-pairs and aggregates suggests potential changes in the behavior of the targets, which could have downstream effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar pyridinium compounds have shown concentration-dependent inhibitory effects . Additionally, the effectiveness of these compounds was maintained over a period of time, although it decreased at higher temperatures . This suggests that factors such as concentration and temperature can influence the action of 1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2O2.BrH/c1-2-25-19-13-11-18(12-14-19)22-16-21(24,17-8-4-3-5-9-17)23-15-7-6-10-20(22)23;/h3-5,8-9,11-14,24H,2,6-7,10,15-16H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQYOQAJXSANHC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2932139.png)
![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)
![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)
![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)
![N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2932143.png)
![N-[(3-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B2932144.png)

![9-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2932146.png)
